molecular formula C11H18N2O2 B6616451 alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid CAS No. 1247638-59-0

alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid

Cat. No. B6616451
CAS RN: 1247638-59-0
M. Wt: 210.27 g/mol
InChI Key: MJCPLRSEDUNLCS-UHFFFAOYSA-N
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Description

Alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid (DEDMPAA) is a synthetic compound that is widely used in the scientific community for its various applications in research. It is a colorless solid that is soluble in water and has a molecular formula of C9H17N3O2. DEDMPAA is a versatile compound that is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

Alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid acts as a substrate for enzymes, which allows it to be used in biochemical and physiological studies. It is also used as a reagent for the synthesis of other compounds, as a ligand for proteins, and as a tool to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological systems. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. It has also been found to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid is a versatile compound that is widely used in laboratory experiments. It has several advantages, such as its low cost, its availability, and its stability. Additionally, it is relatively easy to synthesize and it can be used in a variety of experiments. However, this compound does have some limitations, such as its small molecular size, which can make it difficult to work with in some experiments. Additionally, it is not as effective as some other compounds in certain experiments.

Future Directions

There are a number of potential future directions for the use of alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid in scientific research. One potential direction is its use as a tool to study the structure and function of proteins and other molecules. Additionally, it could be used to study the effects of various compounds on biological systems. Additionally, it could be used to study the effects of various compounds on inflammation and pain. Finally, it could be used to study the effects of various compounds on bacteria and fungi.

Synthesis Methods

Alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid can be synthesized in a few different ways. The most common method involves the reaction of ethyl pyrazole-1-carboxylate with dimethylformamide (DMF) in the presence of a base, such as potassium carbonate. This reaction produces a product that is then purified using column chromatography. Another method of synthesis involves the reaction of ethyl pyrazole-1-carboxylate with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide. This reaction produces a product that is then purified using column chromatography.

Scientific Research Applications

Alpha,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a substrate for enzymes, as a reagent for the synthesis of other compounds, and as a ligand for proteins. It is also used as a tool to study the structure and function of proteins, as well as to study the structure and function of other molecules. Additionally, this compound is used in laboratory experiments to study the effects of various compounds on biological systems.

properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-9-7(3)12-13(8(9)4)10(6-2)11(14)15/h10H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPLRSEDUNLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(CC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229181
Record name α,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247638-59-0
Record name α,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247638-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Diethyl-3,5-dimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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